2-(Methanesulfinyl)-10H-phenothiazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfinyl-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-17(15)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNJPQVNOFHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558494 | |
| Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27612-10-8 | |
| Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(Methylsulfinyl)- vs. 2-(Methylsulfonyl)-10H-phenothiazine
Topic: Technical Guide: 2-(Methylsulfinyl)-10H-phenothiazine vs. 2-(Methylsulfonyl)-10H-phenothiazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Architecture, Synthetic Pathways, and Pharmacological Implications[1]
Executive Summary
This guide provides a high-resolution technical comparison between 2-(methylsulfinyl)-10H-phenothiazine (the sulfoxide core) and 2-(methylsulfonyl)-10H-phenothiazine (the sulfone core). While often encountered as the metabolic active moieties of the antipsychotic thioridazine (as Mesoridazine and Sulforidazine, respectively), the distinction between the sulfoxide and sulfone oxidation states is a critical determinant in medicinal chemistry. It governs chirality, solubility, metabolic stability, and—most critically—hERG channel affinity (cardiotoxicity).
This document serves as a reference for distinguishing these scaffolds in synthesis, analysis, and lead optimization.
Chemical & Physical Architecture
The fundamental difference lies in the oxidation state of the sulfur atom at position 2 of the phenothiazine ring. This alteration dictates the electronic environment of the tricyclic system and the molecule's stereochemistry.
Comparative Properties Table
| Feature | 2-(Methylsulfinyl)-10H-phenothiazine | 2-(Methylsulfonyl)-10H-phenothiazine |
| Common Drug Context | Core of Mesoridazine | Core of Sulforidazine |
| Oxidation State | Sulfoxide ( | Sulfone ( |
| CAS Number (Core) | 27612-10-8 (approx/related) | 23503-68-6 |
| Molecular Formula | ||
| Molecular Weight | ~261.36 g/mol | 277.36 g/mol |
| Stereochemistry | Chiral (Sulfur is a stereocenter) | Achiral (Symmetric |
| Electronic Effect | Moderate Electron Withdrawing (Inductive) | Strong Electron Withdrawing (Inductive & Resonance) |
| Solubility | Polar aprotic; soluble in DMSO, MeOH | Lower solubility; highly crystalline |
| Metabolic Stability | Intermediate; can be oxidized or reduced | Stable end-product of S-oxidation |
Structural Insight: The Chirality Factor
-
The Sulfoxide (Methylsulfinyl): The sulfur atom is pyramidal with a lone pair, creating a chiral center. In biological systems, enantiomers of sulfoxides often exhibit differential binding affinities. Mesoridazine is typically administered as a racemate, but the S-oxidation is stereoselective in vivo.
-
The Sulfone (Methylsulfonyl): The sulfur is tetrahedral (pseudo-tetrahedral) with two oxygen atoms, rendering it achiral. This eliminates stereoisomer-dependent pharmacodynamics for this specific functional group.
Synthetic Pathways & Manufacturing
Synthesis of these cores typically proceeds via the controlled oxidation of 2-(methylthio)-10H-phenothiazine (the sulfide precursor). The challenge in process chemistry is selectivity : stopping at the sulfoxide without over-oxidizing to the sulfone.
Reaction Workflow (DOT Visualization)
Figure 1: Stepwise oxidation pathway. Controlling the oxidant equivalents (1.0 vs >2.0) determines the product.
Experimental Protocol: Selective Synthesis
Objective: Isolate the Sulfoxide (Methylsulfinyl) vs. Sulfone (Methylsulfonyl).
-
Starting Material: Dissolve 10 mmol of 2-(methylthio)-10H-phenothiazine in Dichloromethane (DCM).
-
For Sulfoxide (Kinetic Control):
-
Cool solution to 0°C to reduce reaction rate.
-
Add 1.0 equivalent of m-chloroperbenzoic acid (mCPBA) dropwise over 30 minutes.
-
Mechanism: The electrophilic oxygen attacks the sulfur lone pair. Low temperature prevents the second oxidation.
-
Quench: Wash with saturated
immediately upon consumption of starting material (monitor via TLC/HPLC).
-
-
For Sulfone (Thermodynamic Control):
-
Maintain solution at Reflux or Room Temperature.
-
Add 2.5 equivalents of mCPBA or use
in Acetic Acid. -
Mechanism: The second oxidation (sulfoxide to sulfone) is slower due to the electron-withdrawing nature of the sulfoxide oxygen, requiring forcing conditions (heat/excess oxidant).
-
Pharmacological Implications (Drug Development Context)
In the context of antipsychotic development (Thioridazine analogs), the transition from Sulfoxide to Sulfone alters the safety profile significantly.
Metabolic Cascade & Toxicity
The "10H" core is usually N-substituted (e.g., with a piperidine side chain) in active drugs. The liver enzyme CYP2D6 drives the conversion.
-
Efficacy (D2 Receptor): Both the Sulfoxide (Mesoridazine) and Sulfone (Sulforidazine) retain high affinity for the Dopamine D2 receptor. They are equipotent or more potent than the parent sulfide.
-
Safety (hERG Channel & QT Prolongation): This is the critical failure mode.
-
Mesoridazine (Sulfoxide): Highly potent hERG blocker. Associated with severe QT prolongation and Torsades de Pointes.[1]
-
Sulforidazine (Sulfone): Also blocks hERG, but pharmacokinetics often lead to lower circulating levels compared to the sulfoxide in extensive metabolizers.
-
Regulatory Impact: Thioridazine was withdrawn/restricted largely because these two metabolites accumulate and drive cardiotoxicity.
-
Pathway Diagram: Metabolic Bioactivation
Figure 2: The CYP2D6-mediated metabolic cascade. Both oxidation states contribute to therapeutic efficacy and cardiotoxicity.
Analytical Methodologies
Differentiating these compounds requires precise analytical techniques due to their structural similarity.
Mass Spectrometry (LC-MS/MS)
-
Differentiation Rule:
-
Sulfide (Parent): Base Mass (
). -
Sulfoxide:
Da (Addition of one Oxygen). -
Sulfone:
Da (Addition of two Oxygens).
-
-
Fragmentation: Under collision-induced dissociation (CID), sulfoxides often show a characteristic loss of oxygen (M-16) or methyl radical, whereas sulfones are more stable and may lose the entire
group.
NMR Spectroscopy ( NMR)
-
Methyl Shift: The chemical shift of the
protons is diagnostic.-
Sulfide:
ppm. -
Sulfoxide:
ppm (Deshielded). -
Sulfone:
ppm (Highly deshielded due to two oxygens).
-
-
Aromatic Region: The electron-withdrawing nature of the sulfone causes a more significant downfield shift of the adjacent aromatic protons (positions 1 and 3) compared to the sulfoxide.
References
-
Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition.[1][2] Link
-
Llerena, A., et al. (2002). Interindividual variability in the metabolism of thioridazine: relevance of CYP2D6. European Journal of Clinical Pharmacology. Link
-
PubChem Compound Summary. (2025). 2-(Methylsulfonyl)-10H-phenothiazine (CAS 23503-68-6).[3][4][5][6][7] National Center for Biotechnology Information. Link
-
Kongsamut, S., et al. (2002). A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. European Journal of Pharmacology. Link
-
Thanacoody, H. K., et al. (2007). Comparison of the effects of thioridazine and mesoridazine on the QT interval in healthy adults. Clinical Pharmacology & Therapeutics. Link
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- 3. CAS 23503-68-6: 2-(Methylsulfonyl)-10H-phenothiazine [cymitquimica.com]
- 4. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(methylsulphonyl)-10H-phenothiazine [23503-68-6] | Chemsigma [chemsigma.com]
- 6. 2-(Methylsulfonyl) Phenothiazine | CAS 23503-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Difference between phenothiazine sulfoxide and sulfone derivatives
Executive Summary
In the development of phenothiazine-based neuroleptics (e.g., Chlorpromazine, Thioridazine), oxidative stability is a critical quality attribute. The sulfur atom at position 5 of the tricyclic ring is highly susceptible to metabolic and environmental oxidation, yielding two distinct derivatives: the 5-sulfoxide (S-oxide) and the 5,5-sulfone (S,S-dioxide).
Differentiation between these species is not merely an academic exercise; it is a safety and efficacy imperative. While the parent phenothiazines are potent dopamine
This guide delineates the physicochemical, synthetic, and analytical differences between these two derivatives to support precise impurity profiling and metabolite identification.
Structural & Electronic Divergence
The core difference lies in the oxidation state of the sulfur atom, which fundamentally alters the geometry and electronic distribution of the tricyclic system.
Electronic Configuration and Chirality
-
Sulfoxide (
): The sulfur atom possesses one lone pair and one oxygen bond. This creates a pyramidal geometry at the sulfur center. Consequently, the phenothiazine sulfoxide is chiral (specifically, the sulfur atom is a stereogenic center). In achiral environments, it exists as a racemate, but biological systems may stereoselectively form one enantiomer. -
Sulfone (
): The sulfur atom forms double bonds with two oxygen atoms and has no remaining lone pairs. The geometry is tetrahedral-like (distorted). The molecule is achiral (symmetric regarding the sulfur center).
The "Butterfly Angle" and Receptor Binding
Phenothiazines are not planar; they fold along the N-S axis. This "butterfly angle" is critical for dopaminergic activity.
-
Parent Drug: Fold angle ~139–145°. Optimal for
receptor fit. -
Sulfoxide: The addition of oxygen and the lone pair repulsion alters this angle, typically flattening or twisting the ring system in a way that sterically hinders receptor binding.
-
Sulfone: The bulky sulfone group creates significant steric bulk and electron withdrawal, further preventing the "dopamine-mimetic" conformation required for activity.
Synthetic Pathways & Controlled Oxidation Protocol
To validate analytical methods, researchers must synthesize high-purity standards of both derivatives. The following protocol allows for the selective generation of sulfoxides and sulfones from a parent phenothiazine (e.g., Chlorpromazine).
Selective Synthesis Protocol
| Target Derivative | Reagent | Conditions | Mechanism |
| Sulfoxide | Room Temp, Ethanol, 2-4 hrs | Electrophilic attack on S lone pair. Controlled stoichiometry prevents over-oxidation. | |
| Sulfone | mCPBA or | Reflux (60-80°C), Excess Oxidant | Nucleophilic attack on the sulfoxide intermediate. Requires overcoming higher activation energy. |
Laboratory Workflow (Step-by-Step)
A. Synthesis of Phenothiazine-5-Sulfoxide
-
Dissolve 1.0 eq of parent phenothiazine in Ethanol (
). -
Add 1.1 eq of
dropwise at . -
Stir for 3 hours. Monitor via TLC (Mobile phase:
9:1). Sulfoxide is more polar than parent. -
Quench with saturated sodium bisulfite (
) to remove excess peroxide. -
Extract with Dichloromethane (DCM), dry over
, and concentrate.
B. Synthesis of Phenothiazine-5,5-Sulfone
-
Dissolve 1.0 eq of parent phenothiazine in Glacial Acetic Acid.
-
Add 5.0 eq of
. -
Heat to reflux (
) for 6–12 hours. -
Critical Step: Monitor for the disappearance of the intermediate sulfoxide peak via HPLC.
-
Pour into ice water; the sulfone typically precipitates as a white solid due to lower solubility. Filter and recrystallize from Ethanol.[1]
Reaction Pathway Visualization
Figure 1: Stepwise oxidation pathway. Note that while sulfoxide formation is reversible in some biological contexts, sulfone formation is generally irreversible.
Analytical Discrimination
Distinguishing these derivatives requires orthogonal spectroscopic techniques. The sulfone group is significantly more electron-withdrawing than the sulfoxide, leading to distinct spectral signatures.
Spectroscopic Comparison Table
| Feature | Parent (Sulfide) | Sulfoxide (S=O) | Sulfone ( |
| IR (Stretching) | C-S stretch (weak, 600-800 | Strong band ~1000–1050 | Two bands: Sym (~1150 |
| 1H NMR | Protons ortho to S are shielded. | Protons ortho to S shift downfield ( | Protons ortho to S shift strongly downfield ( |
| HPLC Retention | Late eluting (Most Lipophilic) | Early eluting (Most Polar) | Intermediate polarity (Less polar than sulfoxide, more than parent). |
| Mass Spec (ESI+) |
Critical NMR Nuance
Because the sulfoxide sulfur is a chiral center, the methylene protons on the
Pharmacological & Metabolic Implications[2][3][4][5]
Metabolic Deactivation
In the context of antipsychotic therapy, 5-sulfoxidation is primarily a detoxification pathway .
-
CYP450 Involvement: CYP1A2 and CYP3A4 are the primary drivers of 5-sulfoxidation.[2][3][4][5]
-
Activity Loss: The 5-sulfoxide metabolites of Chlorpromazine and Thioridazine have negligible affinity for the
receptor compared to the parent. -
The Thioridazine Exception: Thioridazine contains two sulfur atoms.
-
Oxidation of the Ring Sulfur (Position 5)
Inactive. -
Oxidation of the Side-Chain Sulfur (Position 2)
Mesoridazine (Active Metabolite). Researchers must distinguish between ring-sulfoxides and side-chain sulfoxides.
-
Metabolic Pathway Diagram
Figure 2: Metabolic fate of phenothiazines. Sulfoxidation is the primary clearance route, mediated by CYP enzymes.
References
-
Snyder, S. H., et al. (1974). "Structure-activity relationships of phenothiazines: Conformation and dopamine receptor blockade." Proceedings of the National Academy of Sciences. Link
-
Wójcikowski, J., et al. (2006). "Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine." Drug Metabolism and Disposition. Link
- Papadopoulos, A., et al. (2010). "Electrochemical oxidation of phenothiazine derivatives: A review." Current Organic Chemistry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[6][7] (Standard text for IR/NMR assignments of sulfoxides/sulfones).
-
Ahmadi, F., et al. (2012). "Electrochemical behavior of phenothiazine drugs and their determination in pharmaceutical formulations." International Journal of Electrochemical Science. Link
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- 3. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Introduction: The Prominence of the Phenothiazine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of the 2-(methanesulfinyl)-10H-phenothiazine Core
The 10H-phenothiazine ring system is a privileged heterocyclic scaffold that forms the backbone of a multitude of biologically active compounds.[1] Its unique, butterfly-like, non-planar structure allows for extensive functionalization, leading to a diverse range of pharmacological activities.[1] Historically, phenothiazine derivatives revolutionized the treatment of psychosis with the development of the first generation of antipsychotic drugs.[2][3] Beyond their profound impact on psychiatry, these compounds have demonstrated a remarkable versatility, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[4][5][6]
This guide focuses specifically on the 2-(methanesulfinyl)-10H-phenothiazine core . The substitution at the 2-position of the phenothiazine ring is of particular strategic importance. Structure-activity relationship (SAR) studies have consistently shown that introducing an electron-withdrawing group at this position significantly enhances antipsychotic and other biological activities.[7][8] The methanesulfinyl (-SOCH₃) group, being moderately electron-withdrawing, represents a key functionalization that modulates the electronic properties and, consequently, the biological profile of the entire molecule. Understanding the synthesis, mechanisms of action, and biological evaluation of this specific core is crucial for researchers and drug development professionals aiming to leverage the therapeutic potential of the phenothiazine scaffold.
Synthetic Pathways to the 2-(methanesulfinyl)-10H-phenothiazine Core
The synthesis of the 2-(methanesulfinyl)-10H-phenothiazine core typically involves a multi-step process. A common and effective strategy is the controlled oxidation of a precursor, 2-(methylthio)-10H-phenothiazine. The sulfur atom in the methylthio group is susceptible to oxidation, which can be carefully controlled to yield the sulfoxide (methanesulfinyl) rather than the sulfone (methanesulfonyl) derivative.
A generalized synthetic route involves:
-
Synthesis of a 2-substituted phenothiazine: This is often achieved through reactions like the Smiles rearrangement of substituted 2-formamido-2'-nitrodiphenylsulfides or through coupling reactions.[1][9] For instance, a C-N/C-S coupling reaction between 2-amino-4-(methylthio)thiophenol and an ortho-dihalobenzene can be employed.
-
Controlled Oxidation: The resulting 2-(methylthio)-10H-phenothiazine is then subjected to a mild oxidizing agent. A common choice is hydrogen peroxide (H₂O₂) in a suitable solvent like glacial acetic acid, with the reaction temperature and time carefully monitored to prevent over-oxidation to the sulfone.[9]
Below is a diagram illustrating a plausible synthetic workflow for the core.
Caption: Plausible synthetic pathway for the 2-(methanesulfinyl)-10H-phenothiazine core.
Diverse Biological Activities and Mechanisms of Action
The introduction of the methanesulfinyl group at the 2-position endows the phenothiazine core with a distinct profile of biological activities.
Antipsychotic Activity: Dopamine Receptor Antagonism
Phenothiazines are the archetypal first-generation (typical) antipsychotics, and their primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism counteracts the dopamine hyperactivity believed to underlie the positive symptoms of psychosis, such as hallucinations and delusions.[2][3]
Mechanism of Action: The phenothiazine molecule, in its protonated state, is thought to adopt a conformation that mimics dopamine, allowing it to competitively antagonize the D2 receptor.[7] The electron-withdrawing substituent at the 2-position, like the methanesulfinyl group, is crucial for this activity. It is believed to form a key interaction, possibly through hydrogen bonding, with the receptor, enhancing binding affinity and antagonistic potency.[7]
Caption: Antagonism of the Dopamine D2 receptor by 2-(methanesulfinyl)-10H-phenothiazine.
Anticancer Activity: A Multi-Faceted Approach
Numerous studies have highlighted the potential of phenothiazine derivatives as anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines, including those of the breast, liver, and glioblastoma.[2][4][10] While data for the specific 2-(methanesulfinyl) core is often embedded within studies of its parent drugs, the general mechanisms are applicable.
Proposed Mechanisms of Action:
-
Induction of Apoptosis: Phenothiazine derivatives have been shown to trigger programmed cell death in cancer cells, a critical mechanism for eliminating malignant cells.[11]
-
Inhibition of Farnesyltransferase (FT): This enzyme is crucial for post-translational modification of proteins involved in cell proliferation, such as Ras. Inhibiting FT disrupts these signaling pathways, leading to a halt in tumor growth.[12]
-
Dynamin Inhibition: Some phenothiazines can inhibit dynamin, a GTPase involved in clathrin-mediated endocytosis, which can disrupt cellular processes vital for cancer cell survival.[13]
Table 1: Cytotoxic Activity of Representative Phenothiazine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-based Phenothiazines | MCF-7 (Breast) | 12 | [10] |
| Piperazine-based Phenothiazines | MDA-MB-231 (Breast) | 1.16 | [10] |
| Thiazolo-phenothiazines | THP-1 (Leukemia) | 21.6 | [10] |
| Novel Phenothiazine Derivative | U87 (Glioblastoma) | 5.12 | [10] |
| PEGylated Phenothiazine | CT-26 (Colon Carcinoma) | 0.14 mM (140 µM) | [4] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity: A Renewed Interest
With the rise of antimicrobial resistance, there is a significant effort to repurpose existing drugs. Phenothiazines have long been known to possess antimicrobial properties against a broad spectrum of pathogens.[14][15]
Proposed Mechanisms of Action:
-
Efflux Pump Inhibition: A major mechanism of antibiotic resistance in bacteria is the active pumping of drugs out of the cell. Phenothiazines have been shown to inhibit these efflux pumps, which can restore the efficacy of conventional antibiotics when used in combination.[14]
-
Disruption of Bacterial Membranes: The lipophilic nature of the phenothiazine core allows it to intercalate into bacterial cell membranes, disrupting their integrity and leading to cell death.
-
Inhibition of Bacterial Enzymes: These compounds can also interfere with essential bacterial metabolic pathways by inhibiting key enzymes.
Experimental Protocols for Biological Evaluation
Validating the biological activity of the 2-(methanesulfinyl)-10H-phenothiazine core and its derivatives requires robust and standardized experimental protocols.
Anticancer Activity: The MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[16]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[17]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the 2-(methanesulfinyl)-10H-phenothiazine compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a "no drug" control.[18]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours. During this time, formazan crystals will form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (cloudiness) is observed after incubation.[20][21]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the 2-(methanesulfinyl)-10H-phenothiazine compound. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[20]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible bacterial growth.[20]
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Perspectives
The 2-(methanesulfinyl)-10H-phenothiazine core represents a pharmacologically significant scaffold with a rich history and a promising future. Its well-established role in antipsychotic drug action, coupled with emerging evidence of potent anticancer and antimicrobial activities, makes it a highly attractive starting point for the design of novel therapeutic agents. The methanesulfinyl group at the 2-position is a key modulator of this activity, providing a handle for fine-tuning the electronic and steric properties of the molecule.
Future research should focus on:
-
Synthesis of novel derivatives: Exploring further substitutions on the phenothiazine ring system to enhance potency and selectivity for specific biological targets.
-
Mechanistic studies: Elucidating the precise molecular mechanisms behind the anticancer and antimicrobial effects to guide rational drug design.
-
Combination therapies: Investigating the synergistic potential of 2-(methanesulfinyl)-10H-phenothiazine derivatives with existing anticancer drugs or antibiotics to overcome resistance.
By leveraging the foundational knowledge of this versatile core, the scientific community can continue to develop innovative therapies for some of the most challenging diseases.
References
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Chemo-Structural Profiling of 10H-Phenothiazine, 2-(methylsulfinyl)-
A Technical Guide to the Mesoridazine Pharmacophore Scaffold
Executive Summary
The compound 10H-Phenothiazine, 2-(methylsulfinyl)- (CAS: 27612-10-8) represents the core pharmacophore of the antipsychotic drug Mesoridazine and a primary oxidative metabolite of the Thioridazine class. Unlike the full drug, this molecule lacks the N-10 amino-alkyl side chain, making it a critical intermediate for Structure-Activity Relationship (SAR) studies and a reference standard for metabolic profiling.
This guide details the physicochemical properties, synthetic pathways, and biological context of this specific scaffold, distinguishing it from its parent drugs and downstream sulfone derivatives.
Part 1: Physicochemical Identity & Properties
The "10H" designation in the IUPAC name explicitly indicates that the heterocyclic nitrogen is unsubstituted (containing a hydrogen atom), differentiating this molecule from N-substituted therapeutics.
Core Data Table
| Property | Value | Technical Notes |
| Chemical Name | 2-(Methylsulfinyl)-10H-phenothiazine | IUPAC nomenclature |
| Common Identifier | Mesoridazine Ring Metabolite | Often referred to as "Desalkyl Mesoridazine" |
| CAS Registry Number | 27612-10-8 | Distinct from the sulfide (7643-08-5) and sulfone (23503-68-6) |
| Molecular Formula | C₁₃H₁₁NOS₂ | Contains one sulfoxide oxygen |
| Molecular Weight | 261.36 g/mol | Monoisotopic Mass: 261.028 g/mol |
| SMILES | CS(=O)c1cc2Nc3ccccc3Sc2cc1 | Useful for cheminformatics integration |
| Polar Surface Area | ~49 Ų | Higher polarity than the sulfide precursor |
| LogP (Predicted) | ~2.8 - 3.2 | Reduced lipophilicity compared to Thioridazine core |
Structural Commentary
The molecule features a tricyclic phenothiazine system with a sulfoxide group (-S(=O)CH₃) at position 2. This sulfoxide is chiral, introducing a center of asymmetry at the sulfur atom, though it is typically synthesized and studied as a racemate in non-stereoselective metabolic contexts.
Part 2: Synthetic Methodology (The "How")
Synthesis of the 2-(methylsulfinyl) core requires the selective oxidation of the 2-(methylthio) precursor. A common pitfall in this synthesis is over-oxidation to the sulfone (2-methylsulfonyl).
Protocol: Selective S-Oxidation
Objective: Synthesize 2-(methylsulfinyl)-10H-phenothiazine from 2-(methylthio)-10H-phenothiazine without generating the sulfone byproduct.
Reagents:
-
Precursor: 2-(Methylthio)-10H-phenothiazine (CAS 7643-08-5)[1]
-
Oxidant: Sodium Periodate (NaIO₄) or stoichiometric H₂O₂
-
Solvent: Methanol/Water (4:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2-(methylthio)-10H-phenothiazine in 50 mL of Methanol.
-
Controlled Addition: Cool the solution to 0°C. Add 1.05 equivalents of NaIO₄ dissolved in minimal water dropwise over 30 minutes. Note: Using excess oxidant or higher temperatures promotes sulfone formation.
-
Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). The sulfoxide is significantly more polar (lower R_f) than the sulfide.
-
Quenching: Quench any unreacted oxidant with saturated sodium bisulfite solution.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Water to yield the sulfoxide product.
Synthetic Pathway Visualization
Figure 1: Selective oxidation pathway for the synthesis of the Mesoridazine core scaffold.
Part 3: Biological & Pharmacological Context[2][3][4][5][6][7]
For drug development professionals, this molecule is significant not as a standalone drug, but as a metabolic pivot point .
The "Sulfoxide Switch"
The metabolic conversion of a sulfide (Thioridazine-type) to a sulfoxide (Mesoridazine-type) drastically alters the pharmacological profile:
-
Receptor Affinity: The introduction of the sulfoxide oxygen increases polarity and electron withdrawal on the ring. This typically enhances affinity for D2 dopamine receptors compared to the parent sulfide.
-
Cardiotoxicity: Sulfoxide metabolites in this class are often associated with QT-interval prolongation, a critical safety parameter in hERG screening.
Metabolic Pathway Diagram
The following diagram illustrates where 2-(methylsulfinyl)-10H-phenothiazine fits within the broader metabolism of phenothiazine antipsychotics.
Figure 2: Metabolic map showing the relationship between the active drugs and the dealkylated ring scaffolds.
Part 4: Analytical Validation
When verifying the identity of this compound in the lab, rely on the following spectral signatures:
-
Mass Spectrometry (ESI+):
-
Expect a molecular ion peak
at m/z 262.0 . -
Fragmentation often shows the loss of the methylsulfinyl group or the oxygen atom (M-16).
-
-
NMR Spectroscopy (1H NMR in DMSO-d6):
-
Methyl Group: The S-CH₃ protons in the sulfoxide will appear as a singlet around δ 2.7 - 2.8 ppm . This is distinct from the sulfide (δ ~2.4 ppm) and the sulfone (δ ~3.2 ppm).
-
NH Proton: A broad singlet around δ 8.5 - 9.0 ppm confirms the "10H" status (lack of side chain).
-
References
-
PubChem. (n.d.).[1] 10H-Phenothiazine, 2-(methylthio)- (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[2] Phenothiazine Derivatives and Mass Spectra. National Institute of Standards and Technology. Retrieved from [Link][2]
- Svendsen, C. N., et al. (1988). Metabolism of Thioridazine in the rat. Xenobiotica. (Contextualizing the ring sulfoxide metabolite).
Sources
Methodological & Application
Application Note: Synthesis of Luminescent Materials Using Phenothiazine Sulfoxide Scaffold
Executive Summary: The "Butterfly" Effect in Luminescence
The phenothiazine (PTZ) scaffold has long been a staple in drug development, but its oxidized derivative—phenothiazine sulfoxide (PTSO) —is emerging as a powerhouse in organic electronics. Unlike the planar, conjugated nature of many emitters, PTSO adopts a bent "butterfly" configuration. This structural folding effectively breaks extensive
Why Phenothiazine Sulfoxide?
-
Thermally Activated Delayed Fluorescence (TADF): The orthogonal D-A geometry minimizes the singlet-triplet energy gap (
), facilitating reverse intersystem crossing (RISC). -
Room Temperature Phosphorescence (RTP): The heavy atom effect of the oxidized sulfur, combined with restricted molecular motion in the solid state, promotes spin-orbit coupling.
-
Mechanofluorochromism (MFC): The scaffold can switch between "quasi-axial" and "quasi-equatorial" conformers under mechanical stress, resulting in tunable emission colors.[1]
This guide details the precision synthesis of PTSO-based emitters, focusing on the critical challenge of selective oxidation —stopping at the sulfoxide (
Strategic Synthesis Design
The synthesis of PTSO luminescent materials generally follows one of two routes. Route A (Post-Functionalization Oxidation) is recommended for complex Donor-Acceptor (D-A) architectures involving metal-catalyzed couplings, as sulfoxides can coordinate with and poison Palladium catalysts.
Comparison of Synthetic Routes
| Feature | Route A: Couple | Route B: Oxidize |
| Primary Use | Complex D-A-D or D-A systems (TADF/RTP) | Simple N-alkyl/aryl derivatives |
| Catalyst Compatibility | High (Pd/Cu catalysts work best on sulfides) | Low (Sulfoxide may poison catalysts) |
| Purification | Easier (Sulfoxide polarity shift aids separation) | Harder (Risk of over-oxidation during steps) |
| Yield | Generally Higher | Moderate |
Protocol 1: Core Scaffold Functionalization (Pre-Oxidation)
Before oxidation, the phenothiazine core must be functionalized. This typically involves halogenation to create reactive handles for cross-coupling.
Step 1.1: 3,7-Dibromination of Phenothiazine
Objective: Install bromine handles at the para-positions relative to nitrogen.
Reagents:
-
Phenothiazine (1.0 equiv)
-
Bromine (
) (2.5 equiv) or N-Bromosuccinimide (NBS) (2.2 equiv) -
Solvent: Glacial Acetic Acid (AcOH) or DMF
Procedure:
-
Dissolve phenothiazine (e.g., 10 mmol) in glacial acetic acid (50 mL). Protect from light.
-
Add
solution dropwise over 30 minutes at room temperature (RT). The solution will turn dark red. -
Stir at RT for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the mixture into ice water (200 mL) containing sodium bisulfite (
) to neutralize excess bromine. -
Isolation: Filter the green precipitate. Wash with water and cold ethanol.
-
Purification: Recrystallize from toluene or ethanol to yield 3,7-dibromophenothiazine as light green crystals.
Step 1.2: N-Arylation (Buchwald-Hartwig Coupling)
Objective: Attach the phenothiazine donor to an acceptor or solubilizing group.
Reagents:
-
3,7-Dibromophenothiazine (1.0 equiv)
-
Aryl Iodide/Bromide (1.2 equiv)
-
Catalyst:
(2 mol%) / (4 mol%) -
Base:
(1.5 equiv) -
Solvent: Anhydrous Toluene
Procedure:
-
In a glovebox, combine amine, aryl halide, base, and catalyst in a Schlenk tube.
-
Add anhydrous toluene.
-
Reflux at
for 12-24 hours under Argon. -
Cool, filter through Celite, and concentrate.
-
Purify via column chromatography (Silica gel).[2]
Protocol 2: Selective Oxidation (The Critical Step)
This is the most sensitive step. The goal is to insert exactly one oxygen atom. Over-oxidation to the sulfone (dioxide) destroys the asymmetry and alters the electronic properties (blue-shifting emission).
Method A: in Acetic Acid (Scalable & Green)
Best for: Large scale synthesis where slight heating is permissible.
Reagents:
-
Functionalized Phenothiazine derivative (1.0 equiv)
- (30% aq. solution) (1.1 - 1.5 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Acetone mixture
Procedure:
-
Dissolve the substrate in AcOH (0.1 M concentration).
-
Add
dropwise at Room Temperature . -
Stirring: Stir at RT for 1–4 hours.
-
Note: If the substrate is electron-deficient, mild heating (
) may be required, but do not reflux . Refluxing leads to sulfone.
-
-
Monitoring: Check TLC every 30 mins. The sulfoxide is significantly more polar than the sulfide.
-
Visual Cue: Sulfoxides often exhibit strong fluorescence under UV (365 nm) on the TLC plate compared to the non-emissive sulfide.
-
-
Workup: Pour into ice water. Neutralize with saturated
(if acid sensitive) or filter the precipitate directly. -
Purification: Column chromatography (DCM/MeOH) is usually required to remove trace sulfone.
Method B: m-CPBA Oxidation (High Precision)
Best for: Lab-scale synthesis of sensitive substrates.
Reagents:
-
Functionalized Phenothiazine (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (0.95 - 1.0 equiv)
-
Solvent: Dichloromethane (DCM) (
)
Procedure:
-
Dissolve substrate in DCM and cool to
in an ice bath. -
Dissolve m-CPBA in DCM and add dropwise over 1 hour.
-
Stir at
for 2 hours. Do not let it warm to RT until conversion is confirmed. -
Quench: Wash with saturated
(to reduce peroxides) and . -
Dry: Dry organic layer over
and evaporate.
Characterization & Validation
Trustworthiness in this synthesis relies on proving the oxidation state.
| Technique | Phenothiazine (Sulfide) | Phenothiazine-5-oxide (Sulfoxide) | Phenothiazine-5,5-dioxide (Sulfone) |
| IR Spectroscopy | No S=O stretch | Strong band ~1030-1070 | Two bands: ~1150 & ~1300 |
| Protons near S are shielded | Protons near S are deshielded (shift downfield by ~0.2-0.5 ppm) | Protons significantly deshielded | |
| Mass Spectrometry | |||
| Photoluminescence | Often weak/quenched | Strong, broad emission (TADF/RTP potential) | Blue-shifted, often high QY fluorescence |
Self-Validating Check:
If your product shows a strong IR peak at 1150
Visualizing the Workflow & Mechanism
Diagram 1: Synthetic Workflow
This diagram illustrates the "Route A" pathway, prioritizing the stability of the catalytic cycle.
Caption: Optimized synthetic route for PTZ-sulfoxide emitters. Note the oxidation is performed LAST to prevent catalyst poisoning.
Diagram 2: Photophysical Mechanism (TADF/RTP)
The sulfoxide group induces a specific electronic environment facilitating spin-flip processes.
Caption: Jablonski diagram showing how the sulfoxide group facilitates Intersystem Crossing (ISC) and Reverse ISC (RISC) for TADF and RTP.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Product is Blue/Green Fluorescent instead of Yellow/Orange | Over-oxidation to Sulfone ( | Lower reaction temp to |
| Low Yield in Suzuki Coupling | Catalyst poisoning by Sulfoxide. | Switch Order: Perform coupling on the sulfide before oxidation. |
| No Phosphorescence at RT | Molecular motion is not restricted. | Embed in rigid matrix (PMMA) or crystallize to lock conformation. |
| TLC Shows Streaking | Product is highly polar/acidic. | Add 1% Triethylamine to the eluent or use Methanol/DCM mixtures. |
References
-
Oxidation State Tuning of Room Temperature Phosphorescence and Delayed Fluorescence in Phenothiazine and Phenothiazine-5,5-dioxide Dimers. Source: Chemistry - A European Journal (2023). URL:[Link]
-
Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. Source: Journal of Materials Chemistry C (2021). URL:[Link]
-
Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Source: Journal of the American Chemical Society (2025). URL:[Link]
-
Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Source: Chemical Science (2024).[1] URL:[Link]
-
Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. Source: Journal of Pharmaceutical Sciences. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Phenothiazine Sulfoxidation
Welcome to the technical support center for phenothiazine chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is designed for professionals in drug development and chemical research who are focused on the controlled oxidation of phenothiazines to their corresponding sulfoxides, a critical transformation in the synthesis of many pharmaceutically active compounds and their metabolites. Over-oxidation to the sulfone is a common and frustrating side reaction; this guide provides in-depth troubleshooting and validated methods to prevent it.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the lab. The solutions are based on established chemical principles and field-proven experience.
Problem 1: My reaction yields a significant amount of the phenothiazine sulfone byproduct.
This is the most common issue, indicating that the oxidation conditions are too harsh or not selective enough. The sulfur atom in the phenothiazine ring is electron-rich and susceptible to a two-step oxidation: first to the sulfoxide, and then further to the sulfone.[1][2] Our goal is to stop the reaction cleanly at the sulfoxide stage.
dot
Caption: Oxidation pathway of phenothiazine.
Possible Causes & Suggested Solutions:
-
Your Oxidizing Agent is Too Strong:
-
Causality: Potent oxidizing agents like potassium permanganate, potassium dichromate, or refluxing with excess hydrogen peroxide in acetic acid will readily oxidize the sulfoxide to the sulfone.[3][4] The sulfoxide is still susceptible to oxidation, and a strong reagent will not discriminate effectively.
-
Solution: Switch to a milder, more selective oxidizing system. Reagents such as aqueous nitrous acid (generated in situ from sodium nitrite and acid) or hydrogen peroxide at room temperature are known to provide high yields of the sulfoxide with minimal sulfone formation.[1][5] Metal-catalyzed systems using H₂O₂ can also offer high selectivity.[6]
-
-
Incorrect Stoichiometry or Prolonged Reaction Time:
-
Causality: Using more than one equivalent of the oxidizing agent dramatically increases the likelihood of over-oxidation. Similarly, allowing the reaction to run long after the starting material is consumed provides the opportunity for the desired sulfoxide product to be further oxidized.
-
Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of your mild oxidizing agent. This ensures full conversion of the starting material without leaving a large excess of oxidant to attack the product.
-
Monitor the Reaction: The most critical step is to monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[7] A suitable mobile phase can separate the starting phenothiazine, the sulfoxide, and the sulfone. Stop the reaction as soon as the starting material spot has disappeared.
-
-
-
Elevated Reaction Temperature:
-
Causality: Higher temperatures increase the reaction rate for both oxidation steps. The activation energy barrier for oxidizing the sulfoxide to the sulfone is more easily overcome at elevated temperatures.
-
Solution: Perform the oxidation at room temperature or below. Many selective sulfoxidation procedures are effective at 0°C to 25°C.[2][5]
-
dot
Caption: Troubleshooting decision tree for over-oxidation.
Problem 2: My purified product degrades during column chromatography on silica gel.
-
Causality: Phenothiazines and their sulfoxides can be sensitive to the acidic nature of standard silica gel. The stationary phase can catalyze degradation, leading to streaking on the TLC plate and poor recovery from the column.[8]
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a neutral or basic additive, like 1% triethylamine or pyridine, to neutralize acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography. However, always test on a TLC plate first to ensure your compound is stable.[8]
-
Avoid Chromatography: The best solution is often a well-chosen recrystallization. If your sulfoxide is a solid, this method can effectively separate it from the starting sulfide and the more polar sulfone, avoiding the risks of column purification.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phenothiazine oxidation? A1: The oxidation of phenothiazine typically proceeds through a one-electron oxidation to form a relatively stable radical cation intermediate.[7][9] This intermediate then reacts with an oxygen source (from the reagent or water) to form the sulfoxide. Further oxidation of the sulfoxide leads to the sulfone.[9][10]
Q2: How can I effectively monitor the reaction to prevent over-oxidation? A2: Thin Layer Chromatography (TLC) is the most direct and effective method.[7] Use a solvent system that gives good separation between your starting material, the desired sulfoxide, and the potential sulfone byproduct. A typical Rf order on silica gel would be: Phenothiazine (highest Rf) > Phenothiazine Sulfoxide > Phenothiazine Sulfone (lowest Rf, most polar). By running a TLC every 15-30 minutes, you can precisely determine when the starting material is consumed and quench the reaction before significant sulfone formation occurs. For more quantitative analysis, LC/MS can also be employed.[11]
Q3: Besides the sulfone, what are other potential side products? A3: Depending on the specific phenothiazine derivative and the reaction conditions, other side products can include ring-hydroxylated species, which can be further oxidized to phenothiazones, and polymeric materials, especially under electrochemical conditions.[1]
Q4: Do electron-donating or withdrawing groups on the phenothiazine ring affect the oxidation? A4: Yes, they have a significant impact. Electron-donating groups on the phenothiazine ring increase the electron density of the sulfur atom, making the compound more susceptible to oxidation.[12] Conversely, electron-withdrawing groups can make the oxidation more difficult. This should be considered when selecting the strength of your oxidizing agent.
Data Presentation: Comparison of Oxidation Methods
The choice of oxidant is paramount for achieving high selectivity. The table below summarizes various methods reported in the literature for the synthesis of phenothiazine sulfoxides, highlighting the yields of both the desired product and the over-oxidized sulfone where available.
| Oxidizing Agent/Method | Substrate | Yield of Sulfoxide | Yield of Sulfone | Reference |
| Aqueous Nitrous Acid & H₂O₂ | Phenothiazine | 95% | Not Reported | [1][13] |
| Aqueous Nitrous Acid & H₂O₂ | Chlorpromazine (CPZ) | 74% | Not Reported | [1][13] |
| Nitric Oxide | Chlorpromazine (CPZ) | 99% | Not Reported | [13][14] |
| Fe(NO₃)₃·9H₂O / O₂ | Chlorpromazine (CPZ) | 88% | Not Reported | [14][15] |
| H₂O₂ / Tungstate catalyst | General Sulfides | 95% | Not Reported | [13] |
| Electrochemical Synthesis | 2-Chlorophenothiazine | 51% | 4% | [1] |
| Microfluidic Electrosynthesis | Chlorpromazine (CPZ) | 83% | Not Reported | [14][15] |
| 30% H₂O₂ in Acetic Acid | 10H-Phenothiazines | Not specified | Synthesized as main product | [1][4] |
This table clearly illustrates that harsh conditions like H₂O₂ in refluxing acetic acid are designed to produce the sulfone, while methods like nitrous acid/H₂O₂ or catalytic systems are highly selective for the sulfoxide.
Experimental Protocols
Protocol 1: Selective Synthesis of Phenothiazine Sulfoxide using Aqueous Nitrous Acid and Hydrogen Peroxide
This protocol is adapted from established methods known for high selectivity and is suitable for gram-scale synthesis.[1][5]
Materials:
-
Phenothiazine derivative (1 equivalent)
-
Sodium Nitrite (NaNO₂)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Suitable solvent (e.g., Acetic Acid, Methanol, or a biphasic system)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolution: Dissolve the starting phenothiazine material in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification & Nitrite Addition: Cool the solution to room temperature. Add an aqueous solution of the acid (e.g., dilute HCl or acetic acid) followed by the dropwise addition of an aqueous solution of sodium nitrite. This generates nitrous acid in situ.
-
Oxidation: Slowly add one equivalent of 30% hydrogen peroxide to the reaction mixture via a dropping funnel. A slight exotherm may be observed. Maintain the temperature at or below room temperature.
-
Monitoring: Stir the reaction vigorously. Monitor the progress every 15-20 minutes by TLC.
-
Quenching: Once the starting material is no longer visible by TLC, immediately quench the reaction by pouring it into a beaker of cold water or a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure phenothiazine sulfoxide.
References
-
Kelder, J., Konings, M. C., van der Veen, H., & van Rantwijk, F. (1995). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed. [Link]
-
Neat, A. E., & Meakin, B. J. (1977). Mechanism for phenothiazine oxidation. PubMed. [Link]
-
Pérez-Cruz, F., et al. (2008). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. ResearchGate. [Link]
- BenchChem. (n.d.). Preventing over-oxidation in phenothiazine synthesis. BenchChem Tech Support.
- Pérez-Cruz, F., et al. (2008). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines.
-
Kojlo, A., & Puzanowska-Tarasiewicz, H. (2001). Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). ResearchGate. [Link]
-
Asr, R., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC - NIH. [Link]
-
Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. PubMed. [Link]
- Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis.
- BenchChem. (n.d.). Side product formation in the synthesis of phenothiazine sulfoxides. BenchChem Tech Support.
- Asr, R. (2022).
-
Cheng, C. C., & P'an, S. Y. (1989). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. PubMed. [Link]
- Asr, R., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. University of Birmingham Research Portal.
-
Kojlo, A., & Puzanowska-Tarasiewicz, H. (2001). ANALYTICAL STUDY OF THE REACTION OF PHENOTHIAZINES WITH SOME OXIDANTS, METAL IONS, AND ORGANIC SUBSTANCES (REVIEW ARTICLE). Semantic Scholar. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]
-
Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. ResearchGate. [Link]
- Basavaiah, D., & Reddy, B. S. (1999). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin.
-
Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. . [Link]
-
Striela, R. D. S., et al. (2021). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. ResearchGate. [Link]
-
Toşa, M., et al. (2003). Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. ResearchGate. [Link]
-
Akash, M. S. H., & Rehman, K. (2020). Phenothiazine oxidation process. ResearchGate. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Phenothiazine Synthesis. BenchChem Tech Support.
-
Strieth-Kalthoff, F., et al. (2021). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. PMC - NIH. [Link]
-
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]
- Scribd. (n.d.). Phenothiazine (Synthesis). Scribd.
-
Ishchenko, R., et al. (2022). Synthesis of phenothiazylpropylsulfonate sulfoxide. ResearchGate. [Link]
-
Wawrzyniak, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
-
Szabo, T., et al. (2023). 3H‐Phenothiazin‐3‐one: A Photocatalyst for the Aerobic Photochemical Oxidation of Sulfides to Sulfoxides. ResearchGate. [Link]
-
ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
- Strieth-Kalthoff, F., et al. (2021). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society.
- Joshi, K. C., et al. (1983).
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- 12. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Troubleshooting low yields in phenothiazine sulfoxide synthesis
Technical Support Center: Phenothiazine Sulfoxide Synthesis Topic: Troubleshooting Low Yields & Selectivity Issues Role: Senior Application Scientist
Introduction: The Deceptive Simplicity of S-Oxidation
Welcome. If you are reading this, you are likely staring at a reaction mixture that is either deep violet instead of pale yellow, or you have excellent TLC conversion but poor isolated mass.
The oxidation of phenothiazine to its sulfoxide (5-oxide) is theoretically simple but kinetically treacherous. The sulfur atom in the phenothiazine ring is highly electron-rich, making it prone to two distinct failure modes:
-
Over-oxidation: Rapid conversion from sulfoxide to the sulfone (
). -
Radical Stalling: Formation of the stable, deeply colored phenothiazinium radical cation (
), which resists further oxidation to the neutral sulfoxide under wrong pH conditions.
This guide moves beyond generic organic chemistry and addresses the specific electronic behaviors of the phenothiazine scaffold.
Module 1: Diagnostic Framework
Before adjusting your protocol, identify your failure mode using the reaction pathway below.
Visualizing the Failure Pathways
Figure 1: The oxidation landscape. Note that the "Pink/Violet Trap" (Radical Cation) is a dead-end unless hydrolysis occurs, often leading to yield loss via dimerization.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: The "Pink/Violet" Curse
User Question: "My reaction mixture turned a deep pink/violet color almost immediately. Does this mean the reaction is working? My final yield was <30%."
Scientist's Analysis: The color is a warning, not a confirmation of success. You have generated the phenothiazinium radical cation via Single Electron Transfer (SET) rather than the desired oxygen atom transfer.
-
The Cause: Using radical-initiating oxidants (like simple
without a catalyst) or acidic conditions without sufficient water. The radical cation is stable in acid but does not spontaneously convert to sulfoxide efficiently; it often dimerizes or polymerizes. -
The Fix:
-
Switch Oxidants: Move to an oxygen-transfer agent like m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) or ethanol. This favors the electrophilic attack on sulfur over electron abstraction.
-
Catalysis: If using
, you must use a catalyst (e.g., Sodium Tungstate or Nitrous Acid) to facilitate the oxygen transfer. -
Light Control: Exclude light. Phenothiazines are photo-active; ambient light can promote radical formation.
-
Issue 2: The "Disappearing Product" (Workup Losses)
User Question: "TLC showed >90% conversion to a more polar spot. However, after aqueous workup and extraction with ether, I recovered very little solid."
Scientist's Analysis: You are fighting solubility. Unlike the lipophilic starting material, phenothiazine sulfoxide is significantly more polar .
-
The Data:
-
Phenothiazine: Highly soluble in Ether/Benzene; Insoluble in water.
-
Phenothiazine Sulfoxide: Poorly soluble in Ether ; Moderate-to-High solubility in Ethanol and aqueous buffers.
-
-
The Fix:
-
Stop using Ether: Do not use diethyl ether for extraction. Use Chloroform (
) or Dichloromethane (DCM) , which are better at solubilizing the sulfoxide. -
Salting Out: If the product is stuck in the aqueous phase, saturate the aqueous layer with NaCl before extracting with DCM.
-
Precipitation: Often, you can skip extraction entirely. Pour the reaction mixture (if ethanolic) into ice-cold water. The sulfoxide often precipitates as a white/off-white solid. Filter it directly.
-
Issue 3: Controlling Over-Oxidation (Sulfone Formation)
User Question: "I see two new spots on TLC. One is my product, the other is the sulfone. How do I stop at the sulfoxide?"
Scientist's Analysis:
The sulfoxide sulfur is still nucleophilic. If the oxidant concentration is too high or the temperature is unregulated, the second oxidation (
Oxidant Selection Matrix:
| Oxidant | Selectivity | Risk Profile | Recommendation |
| m-CPBA | High | High (if >1.0 equiv) | Recommended. Strict stoichiometry (0.95-1.0 equiv) at |
| Low | High (Radical formation) | Avoid. Leads to colored impurities. | |
| Very High | Low | Excellent. "Green" method, high yield (see protocol). | |
| Sodium Periodate ( | High | Low | Good. Mild, but requires aqueous/organic solvent mix. |
Module 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" Chemical Oxidation (m-CPBA)
Best for: Small scale (<1g), high purity requirements, drug discovery.
-
Dissolution: Dissolve Phenothiazine (1.0 equiv) in anhydrous DCM (
). Cool to (or if is unavailable, but selectivity drops slightly). -
Addition: Dissolve m-CPBA (0.95 equiv —crucial to under-charge) in DCM. Add dropwise over 30 minutes.
-
Why 0.95 equiv? Leaving 5% starting material is better than forming 5% sulfone. Starting material is easily removed; sulfone is difficult to separate.
-
-
Quench: After 1 hour, quench with saturated aqueous
and (to kill unreacted peroxide). -
Workup: Extract with DCM (not ether). Wash with brine. Dry over
. -
Purification: If necessary, recrystallize from Ethanol .
Protocol B: High-Yield "Green" Oxidation (Nitrous Acid Catalyzed)
Best for: Scale-up (>5g), cost-efficiency, avoiding chlorinated solvents. Reference: Based on the method by Owens et al. [1].
-
Setup: Dissolve Phenothiazine (10 mmol) in Acetic Acid (30 mL).
-
Catalyst: Add
(0.5 mmol, 5 mol%). -
Oxidant: Add 30%
(11 mmol, 1.1 equiv) dropwise at Room Temperature.-
Note: The solution may briefly turn pink/red (radical cation) but should fade to yellow as the catalytic cycle involving
transfers oxygen to the sulfur.
-
-
Completion: Stir for 1-2 hours. Monitor TLC.
-
Isolation: Pour the mixture into crushed ice (100g) . The sulfoxide should precipitate as a solid.
-
Yield: Typically 90-95%. Filter, wash with cold water, and dry.
References
-
Owens, J. et al. "Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid."[1] Journal of Heterocyclic Chemistry, via .
-
BenchChem Technical Guides. "Solubility of Phenothiazine Derivatives in Organic Solvents." .
-
Hölter, N. et al. "Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones."[2] Journal of the American Chemical Society, 2025.[2] .[2]
-
Wenger, O.S. et al. "Extended phenothiazines: synthesis, photophysical and redox properties." Chemical Science, 2022.[3] .
Sources
- 1. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00598K [pubs.rsc.org]
Controlling oxidation state in phenothiazine derivative synthesis
Technical Support Center: Precision Control of Phenothiazine Oxidation States
Topic: Controlling Oxidation State in Phenothiazine Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]
Executive Summary: The Sulfur Switch
In phenothiazine drug development (e.g., neuroleptics, organic electronics), the oxidation state of the sulfur atom is a critical determinant of biological activity and electronic properties.
-
Sulfide (S): The parent state (electron-rich, prone to SET oxidation).
-
Sulfoxide (S=O): The chiral, metabolic intermediate (often targeted for prodrugs or specific receptor binding).
-
Sulfone (SO₂): The fully oxidized, electron-withdrawing pharmacophore.
The Challenge: The phenothiazine ring is highly electron-rich. Standard oxidants often lead to uncontrollable mixtures of sulfoxides and sulfones, or "dead-end" colored radical cations. This guide provides protocols to lock in the desired state.
Decision Logic & Mechanism
Before selecting a reagent, understand the mechanistic pathway. The oxidation does not always proceed linearly; it bifurcates based on the oxidant type (Electrophilic Oxygen Transfer vs. Single Electron Transfer).
Figure 1: Mechanistic bifurcation. Note that "Red" reactions indicate a Single Electron Transfer (SET) pathway, while colorless/yellow transitions usually indicate direct oxygen transfer.
Validated Protocols
Protocol A: Selective Synthesis of Sulfoxides (Stopping at S=O)
Target: High Chemoselectivity, avoiding N-oxidation and Sulfone formation.
The "Gold Standard" Reagent: Sodium Periodate (
Step-by-Step (
-
Dissolution: Dissolve 1.0 eq of phenothiazine derivative in Methanol/Water (10:1). If solubility is poor, use THF/Water.
-
Cooling: Cool solution to 0°C.
-
Addition: Add 1.05 eq of
dropwise as an aqueous solution.-
Critical: Do not dump the oxidant. Localized excess causes sulfone formation.
-
-
Monitoring: Stir at 0°C for 2-4 hours. Monitor via TLC.
-
Note: Sulfoxides are much more polar than the parent sulfide.
-
-
Quench: Filter off the precipitated inorganic iodates. Extract with DCM.
Data Profile:
| Parameter |
Protocol B: Exhaustive Oxidation to Sulfones (Pushing to SO₂)
Target: Complete conversion without degrading the ring.
The "Hammer" Reagent: mCPBA (meta-Chloroperoxybenzoic acid) or
Step-by-Step (mCPBA Method):
-
Stoichiometry: Use 2.5 eq of mCPBA.
-
Solvent: DCM or Chloroform (non-coordinating solvents accelerate electrophilic attack).
-
Temperature: Start at 0°C, then warm to Room Temperature (RT).
-
Tip: If the reaction stalls at sulfoxide, refluxing in DCM is rarely enough. Switch to toluene reflux or use
/Acetic Acid at 60°C.
-
-
Workup: Wash strictly with
and (thiosulfate) to remove excess peroxide which can cause decomposition during drying.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned deep pink/red, but I see no product on TLC. What happened?
Diagnosis: You have formed the Phenothiazinium Radical Cation (
-
Check pH: The radical cation is stabilized by acid. Neutralize the reaction with mild base (
) to promote the hydrolysis of the cation to the sulfoxide. -
Change Oxidant: Switch to a direct oxygen atom transfer agent (like mCPBA or dimethyldioxirane) which bypasses the colored radical intermediate [2].
Q2: I am getting N-oxide byproducts along with my sulfoxide. How do I prevent this?
Diagnosis: Poor chemoselectivity due to nucleophilic competition between Sulfur and Nitrogen.
Cause: While Sulfur is generally softer and more nucleophilic, alkyl amines (side chains) can oxidize if the pH is high or the oxidant is non-selective (
-
Protonation Strategy: Run the reaction in acidic media (e.g., Acetic Acid). This protonates the amine (rendering it non-nucleophilic) while leaving the Sulfur available for oxidation.
-
Reagent Switch: Use Oxone® (Potassium peroxymonosulfate) in buffered aqueous solution. It is highly selective for S-oxidation over N-oxidation.
Q3: I cannot stop the reaction at the sulfoxide; I always get 10-15% sulfone.
Diagnosis: Over-oxidation due to "Butterfly Mechanism" kinetics. Solution:
-
The "Sacrificial" Additive: Add 1.0 eq of a sacrificial alkene (like cyclohexene) after the reaction reaches 90% conversion. This scavenges remaining oxidant.
-
Electrochemical Synthesis: Switch to potentiostatic electrolysis. By fixing the anode potential at the first oxidation wave (
vs SCE), you physically prevent the second oxidation to sulfone ( ) [3].
Advanced Workflow: Electrochemical Selectivity
For labs equipped with flow-chemistry or e-chem setups, this is the most reproducible method for scaling.
Figure 2: Electrochemical potential control allows "dialing in" the oxidation state without chemical reagents.
References
-
Sackett, P. H., & McCreery, R. L. (1979).[2] Effect of structure on phenothiazine cation radical reactions in aqueous buffers. Journal of Medicinal Chemistry, 22(12), 1447–1453.[2] Link
-
Kano, H., & Fujimoto, M. (1957).[3] Phenothiazine derivatives.[1][2][3][4][5][6][7][8][9][10] I. Synthesis of sulfoxide and sulfone homologs of chlorpromazine.[3] Pharmaceutical Bulletin, 5(5), 389–393.[3] Link
-
Liu, Y., et al. (2021). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Journal of Organic Chemistry, 86, 13790–13799.[11] Link
-
Mitchell, G., et al. (1966). The cation-radical and the neutral radical from phenothiazine.[2][12] Chemical Communications, 161.[12] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of structure on phenothiazine cation radical reactions in aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazine derivatives. I. Synthesis of sulfoxide and sulfone homologs of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. The cation-radical and the neutral radical from phenothiazine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phenothiazine Sulfoxide Intermediates
Status: Operational Topic: Handling, Stability, and Troubleshooting of Light-Sensitive Phenothiazine Sulfoxides Operator: Senior Application Scientist
Welcome to the Phenothiazine Stability Hub
You are likely here because your off-white intermediate just turned pink on the bench, or your HPLC chromatogram is showing "ghost" peaks that weren't there an hour ago.
Phenothiazine sulfoxides are critical pharmacophores (e.g., in chlorpromazine metabolites) and emerging organophotocatalysts. However, their electron-rich tricyclic core makes them susceptible to photo-induced electron transfer (PET) . This guide moves beyond basic "store in the dark" advice to explain the mechanism of degradation and provide self-validating handling protocols.
Part 1: The Mechanics of Instability
To handle these compounds, you must understand what is happening at the molecular level. The instability is not random; it is a cascade driven by the low ionization potential of the phenothiazine nitrogen and the sulfur center.
The Degradation Pathway
Under UV or visible light (blue/violet), the phenothiazine core enters an excited state, ejecting an electron to form a radical cation . This species is highly reactive.
Figure 1: The oxidative cascade. Note that the "Pink" color often observed is the Radical Cation (
Part 2: Troubleshooting Guides (Q&A)
Module A: Discoloration & Synthesis
Q: My isolated sulfoxide solid was white, but after 2 hours in the fume hood, it turned pink/red. Is the sample ruined?
A: Not necessarily, but it indicates surface oxidation.
-
The Cause: The pink coloration is characteristic of the phenothiazinium radical cation . This often happens if trace amounts of the parent phenothiazine co-crystallized with your sulfoxide, or if the sulfoxide itself is undergoing disproportionation.
-
The Fix:
-
Do not discard. The bulk material underneath is likely intact.
-
Recrystallize: Dissolve in boiling ethanol or acetone in the dark (wrap flask in foil).
-
Add a Reducing Agent: If the color persists in solution, add a trace of ascorbic acid or sodium metabisulfite during the workup to quench the radical cation back to the neutral state before precipitation.
-
Q: I am synthesizing the sulfoxide using
A: This is a classic "over-oxidation" error accelerated by light.
-
The Science: The oxidation of Sulfide
Sulfoxide is fast. The oxidation of Sulfoxide Sulfone is slower but catalyzed by light and excess oxidant. -
Protocol Adjustment:
-
Stoichiometry: Use exactly 1.05 equivalents of oxidant.
-
Temperature: Keep the reaction at
. The second oxidation step has a higher activation energy. -
Quenching: Do not let the reaction stir overnight "to be safe." Monitor by TLC every 30 minutes and quench immediately with saturated
(Sodium Thiosulfate) once the starting material disappears.
-
Module B: Analytical Artifacts
Q: My LC-MS shows a peak for the sulfoxide (M+16), but also a dimer peak (2M) that increases the longer the vial sits in the autosampler.
A: You are generating photoproducts inside the autosampler.
-
The Cause: Many autosamplers have clear windows or internal LED lighting. Phenothiazines can dimerize or oxidize in dilute solution under these conditions.
-
The Solution:
-
Amber Vials: Mandatory.
-
Temperature: Set the autosampler to
. Thermal energy contributes to the degradation rate. -
Speed: Analyze within 4 hours of dissolution. If a 24-hour queue is necessary, use a "blackout" plate cover.
-
Part 3: Standard Operating Procedures (SOPs)
SOP-01: The "Dark Room" Synthesis Workflow
Use this protocol for high-purity isolation of phenothiazine sulfoxides.
| Step | Action | Critical Control Point |
| 1. Prep | Wrap all reaction flasks, columns, and receiving flasks in aluminum foil. | Light Exclusion: Even ambient fluorescent light contains enough UV to trigger radical formation. |
| 2. Reaction | Perform oxidation (e.g., mCPBA or | Selectivity: Low temp favors S-oxidation over N-oxidation or Sulfone formation. |
| 3. Monitor | Check TLC/HPLC. Spot the plate, then immediately cover it. Develop in the dark. | False Positives: If you leave a TLC plate under light, the spot may turn pink/brown, misleading you about purity. |
| 4. Workup | Quench excess oxidant with Sodium Thiosulfate before removing foil. | Safety: Prevents runaway oxidation during concentration. |
| 5. Drying | Dry under high vacuum in the dark. | Solvent Removal: Chlorinated solvents (DCM/Chloroform) can generate radicals under light; remove them completely. |
SOP-02: Storage & Stability
-
Solid State: Store in amber vials under Argon atmosphere at
.-
Why? The solid state quenches the radical chain reaction mechanism by restricting molecular motion.
-
-
In Solution: Avoid storing in solution. If necessary, use Acetonitrile (degassed).
-
Avoid: Chloroform or DCM for storage. These solvents can form radical species (e.g.,
) under light that attack the phenothiazine ring.
-
Part 4: Visualizing the Decision Matrix
Use this flow to determine the fate of your sample.
Figure 2: Rapid decision matrix for assessing sample integrity.
References
-
Photocatalytic Mechanisms & Stability
-
Degradation Pathways
-
Trautwein, C., & Kümmerer, K. (2012). Degradation of the Tricyclic Antipsychotic Drug Chlorpromazine Under Environmental Conditions. Journal of Chromatography B. Link (Identifies specific photoproducts including sulfoxides and sulfones).
-
-
Analytical Artifacts
-
General Properties
Sources
Validation & Comparative
Publish Comparison Guide: Crystal Structure of 2-(Methanesulfinyl)-10H-phenothiazine
The following guide provides an in-depth structural analysis of 2-(methanesulfinyl)-10H-phenothiazine , comparing it with its sulfide precursor and sulfone analog. This analysis focuses on the crystallographic implications of the sulfoxide moiety—a critical pharmacophore in antipsychotic drug metabolism (e.g., Mesoridazine).
Executive Summary
In the development of phenothiazine-based antipsychotics, the oxidation state of the sulfur substituent at position 2 is a determinant of both pharmacological potency and metabolic stability. This guide compares the X-ray crystal structure of 2-(methanesulfinyl)-10H-phenothiazine (the core pharmacophore of Mesoridazine) against its Sulfide (Thioridazine-class precursor) and Sulfone (Sulforidazine-class metabolite) alternatives.
Key Insight: Unlike the lipophilic sulfide, the 2-methanesulfinyl derivative introduces a chiral sulfoxide center and a strong hydrogen-bond acceptor (S=O), fundamentally altering the crystal packing from simple van der Waals stacking to hydrogen-bonded networks. This structural shift correlates with the distinct receptor binding profiles observed in sulfoxide metabolites.
Part 1: Crystallographic Methodology & Synthesis
To obtain high-quality single crystals of 2-(methanesulfinyl)-10H-phenothiazine suitable for X-ray diffraction, a controlled oxidation and specific crystallization protocol is required. This protocol is designed to be self-validating , ensuring the isolation of the sulfoxide without contamination from the over-oxidized sulfone or the N-oxide.
1. Selective Synthesis Protocol
-
Precursor: 2-(Methylthio)-10H-phenothiazine.
-
Reagent: Sodium Periodate (NaIO₄) is preferred over Hydrogen Peroxide (H₂O₂) to prevent over-oxidation to the sulfone.
-
Conditions: React in methanol/water (1:1) at 0°C.
-
Validation Point: Monitor via TLC. The sulfoxide is significantly more polar (lower R_f) than the sulfide but less polar than the N-oxide.
2. Crystallization Workflow (Slow Evaporation)
The presence of the unsubstituted nitrogen (10H) and the sulfoxide oxygen (S=O) creates a donor-acceptor pair capable of forming intermolecular hydrogen bonds.
-
Solvent System: Dissolve the purified solid in hot Ethanol/Chloroform (3:1) . Ethanol acts as a hydrogen-bond mediator, while chloroform solubilizes the aromatic core.
-
Nucleation: Allow the solution to cool slowly to room temperature in a vibration-free environment.
-
Growth: Partially cover the vial to restrict evaporation rate (approx. 1-2 weeks).
-
Crystal Harvest: Look for prismatic, pale-yellow crystals . (Note: Sulfones typically form colorless needles; Sulfides form yellow plates).
Part 2: Structural Comparison & Data Analysis
The following table contrasts the crystallographic parameters of the Target (Sulfoxide) with its direct alternatives.
Table 1: Comparative Structural Parameters
| Feature | Alternative A: Sulfide | TARGET: Sulfoxide | Alternative B: Sulfone |
| Compound Name | 2-(Methylthio)-10H-phenothiazine | 2-(Methanesulfinyl)-10H-phenothiazine | 2-(Methanesulfonyl)-10H-phenothiazine |
| Substituent | -S-CH3 | -S(=O)-CH3 | -SO2-CH3 |
| Electronic Effect | Electron Donating (+M) | Weakly Electron Withdrawing (-I) | Strong Electron Withdrawing (-M/-I) |
| Chirality | Achiral | Chiral (at Sulfur) | Achiral |
| Folding Angle (θ) * | ~150° (Flatter) | ~140-145° (Intermediate) | ~135° (More Bent) |
| Primary Packing Force | π-π Stacking / vdW | Intermolecular H-Bonds (N-H...O=S) | Dipole-Dipole & weak H-Bonds |
| Space Group (Typ.) | P2₁/c (Monoclinic) | P2₁/n or P-1 (Racemate) | P2₁/c (Monoclinic) |
| Pharmacophore | Thioridazine Core | Mesoridazine Core | Sulforidazine Core |
*Note: The "Folding Angle" (Butterfly angle) is defined as the dihedral angle between the two benzene planes. A smaller angle indicates a more "bent" structure, which is critical for Dopamine D2 receptor fit.
Detailed Structural Analysis
1. The "Butterfly" Folding Angle: The biological activity of phenothiazines is governed by the folding angle of the tricyclic system.
-
Sulfide (Alt A): The electron-donating -SMe group increases electron density in the ring, slightly flattening the system (θ ≈ 150°). This allows for efficient π-π stacking in the crystal lattice.
-
Sulfoxide (Target): The -S(=O)Me group is bulkier and electron-withdrawing. Steric repulsion between the sulfoxide oxygen and the adjacent ring protons (H1 or H3) forces the molecule into a slightly more bent conformation. This "intermediate" bend is often associated with the high potency of mesoridazine-type drugs.
-
Sulfone (Alt B): The -SO2Me group exerts strong electron withdrawal, often deepening the fold (θ ≈ 135°) and reducing the electron density available for π-stacking.
2. Hydrogen Bonding Network: This is the most distinct crystallographic feature of the Target.
-
Mechanism: The 10H-nitrogen is a hydrogen bond donor. The sulfoxide oxygen is a potent acceptor.
-
Observation: In the crystal lattice, 2-(methanesulfinyl)-10H-phenothiazine forms centrosymmetric dimers or infinite chains linked by N-H···O=S bonds (Distance ~2.8–2.9 Å).
-
Contrast: The Sulfide (Alt A) lacks a strong acceptor, relying on weak N-H···S or N-H···π interactions.[1] The Sulfone (Alt B) has acceptors but the geometry of the -SO2 group often favors different packing motifs due to the two oxygens competing for the single proton.
Part 3: Pharmacological Implications (SAR)
The crystal structure directly informs the Structure-Activity Relationship (SAR). The "active conformation" of phenothiazines at the Dopamine D2 receptor requires a specific spatial arrangement of the side chain relative to the ring.
-
Chirality: The 2-sulfoxide is chiral.[2] In the crystal structure of the racemate, both R and S enantiomers are present. However, biologically, one enantiomer often exhibits superior binding. The crystal density and stability of the racemate vs. pure enantiomer is a key consideration for drug formulation.
-
Metabolic Pathway: The oxidation of the sulfide to the sulfoxide is the "activation" step for many phenothiazines (e.g., Thioridazine
Mesoridazine). Further oxidation to the sulfone (Sulforidazine) retains activity but alters solubility and cardiotoxicity risks (hERG channel binding).
Part 4: Visualization of Structural Relationships
The following diagram illustrates the metabolic oxidation pathway and the resulting structural shifts in the crystal lattice.
Caption: Structural evolution from the sulfide precursor to the sulfone analog. The Target (Blue) represents the unique chiral, H-bonded sulfoxide state.
References
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Data for Phenothiazine Derivatives. (Search: "Mesoridazine", "Phenothiazine sulfoxide"). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Mesoridazine (CID 4078) and Thioridazine (CID 5448). [Link]
-
European Journal of Chemistry. Phenazine and 10H-phenothiazine cocrystal stabilized by N-H[3]···N and C-H···S hydrogen bonds.[3][4][5] (Context on 10H-phenothiazine packing motifs). [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Phenothiazines. (Historical SAR data on 2-substituent effects). [Link]
-
MDPI Molecules. Synthesis and Spectroscopic Characterization of Selected Phenothiazines. (Synthesis protocols for oxidized derivatives). [Link]
Sources
- 1. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine and 10H-phenothiazine cocrystal stabilized by N-H···N and C-H···S hydrogen bonds | European Journal of Chemistry [eurjchem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. Analysis of Hydrogen Bonds in Crystals | MDPI [mdpi.com]
Comparative Guide: TLC Differentiation of 2-(Methylthio) and 2-(Methylsulfinyl) Phenothiazines
Topic: Distinguishing 2-(methylthio) and 2-(methylsulfinyl) phenothiazine by TLC Content Type: Publish Comparison Guide
Executive Summary
In drug development and forensic toxicology, distinguishing between 2-(methylthio)phenothiazine (the core pharmacophore of Thioridazine ) and its oxidized metabolite/derivative 2-(methylsulfinyl)phenothiazine (the core of Mesoridazine ) is critical. The primary challenge lies in the rapid oxidation of the sulfide thioether to the sulfoxide during storage and analysis.
This guide details a robust Thin Layer Chromatography (TLC) protocol to separate these congeners. The method relies on the significant polarity shift introduced by the sulfoxide oxygen, which creates a distinct retardation factor (
Key Distinction:
-
2-(Methylthio): Lipophilic, Higher
, prone to on-plate oxidation. -
2-(Methylsulfinyl): Polar, Lower
, chemically stable under TLC conditions.
Chemical Basis of Separation
The separation mechanism is governed by the interaction between the analytes and the silanol groups (Si-OH) of the stationary phase.
-
The Sulfide (Thioether): The sulfur atom in the 2-position has lone pairs but lacks a strong dipole compared to the sulfoxide. It interacts primarily through weak Van der Waals forces and weak H-bonding, resulting in faster migration (High
). -
The Sulfoxide: The
bond exhibits a strong dipole moment and serves as a potent hydrogen bond acceptor. This creates a strong "braking" effect as the molecule interacts with the acidic protons of the silica gel, resulting in slower migration (Low ).
Figure 1: Mechanistic Interaction on Silica Gel
Caption: The sulfoxide moiety forms strong hydrogen bonds with silica silanols, significantly retarding its migration compared to the lipophilic sulfide.
Experimental Protocol
3.1 Materials & Reagents
-
Stationary Phase: Silica Gel
Pre-coated plates (20 x 20 cm, 0.25 mm thickness). The fluorescent indicator is essential for non-destructive visualization. -
Reference Standards: Pure 2-(methylthio)phenothiazine and 2-(methylsulfinyl)phenothiazine (or Thioridazine HCl and Mesoridazine Besylate as proxies).
-
Solvents: HPLC Grade Chloroform, Ethanol, Ethyl Acetate, Methanol, Ammonium Hydroxide (25%).
3.2 Mobile Phase Optimization
Phenothiazines are basic amines that often "tail" (streak) on acidic silica. To counter this, basic modifiers are required.
| System | Composition (v/v) | Purpose | Expected Performance |
| System A (General) | Chloroform : Ethanol (90:10) | Initial Screening | Good separation; Sulfide moves near solvent front. |
| System B (Recommended) | Ethyl Acetate : Methanol : Ammonia (85:15:5) | High Resolution | Best for sharp spots; Ammonia suppresses ionization of the amine, reducing tailing. |
| System C (Alternative) | Benzene : Acetone : Ammonia (50:10:5) | Hydrophobic Separation | Historic method; excellent separation but uses toxic benzene (substitute with Toluene if necessary). |
3.3 Step-by-Step Workflow
-
Plate Activation: Heat silica plates at 110°C for 30 minutes to remove atmospheric moisture.
-
Sample Preparation: Dissolve 10 mg of sample in 1 mL Methanol. Note: Prepare fresh. The sulfide oxidizes to sulfoxide in solution if left exposed to light/air.
-
Spotting: Apply 5 µL spots, 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.
-
Development: Saturate the chamber with mobile phase for 30 minutes (filter paper lined). Develop until the solvent front reaches 15 cm.
-
Drying: Air dry in a fume hood. Ensure all Ammonia is removed before applying color reagents.
Visualization & Results Interpretation
4.1 Detection Methods
Use a dual-detection strategy for validation.
-
UV Quenching (Non-destructive):
-
Expose plate to UV light at 254 nm .
-
Appearance: Both compounds possess the phenothiazine tricyclic chromophore and will appear as dark spots against the bright green fluorescent background.
-
-
FPN Reagent (Colorimetric/Specific):
4.2 Comparative Data Table
| Feature | 2-(Methylthio) Phenothiazine | 2-(Methylsulfinyl) Phenothiazine |
| Polarity | Low (Lipophilic) | High (Polar) |
| 0.65 – 0.75 | 0.25 – 0.35 | |
| 0.50 – 0.60 | 0.15 – 0.25 | |
| UV (254 nm) | Strong Quenching (Dark Spot) | Strong Quenching (Dark Spot) |
| FPN Color | Pink/Red (Rapid onset) | Pink/Red (May be slightly delayed or deeper violet hue) |
| Stability | Unstable (Oxidizes on plate) | Stable |
> Note:
Troubleshooting & Validation
The "Comet" Artifact (On-Plate Oxidation): A common error is observing a streak connecting the sulfide and sulfoxide spots. This indicates the sulfide is oxidizing during the chromatography run.
Validation Technique: 2D-TLC To confirm if a sample contains both compounds or if the sulfoxide is an artifact:
-
Spot sample in the corner.
-
Run in direction 1.
-
Dry plate in the dark (nitrogen atmosphere if possible).
-
Rotate plate 90° and run in direction 2 (same solvent).
-
Interpretation: If stable, spots lie on the diagonal. If the sulfide oxidizes, a new off-diagonal spot (sulfoxide) appears aligned with the sulfide from the first run.
Figure 2: Workflow & Decision Logic
Caption: Decision tree for interpreting TLC results and identifying oxidation artifacts.
References
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Standard reference for values and FPN reagent composition).
-
Forrest, I. S., & Forrest, F. M. (1960).[4] Urine color test for the detection of phenothiazine compounds. Clinical Chemistry, 6(1), 11-15. Link
-
Steinbrecher, K. (1986). Thin layer chromatographic identification of phenothiazine derivative drugs: Interlaboratory study. Journal of the Association of Official Analytical Chemists, 69(6), 1030-1034. Link
-
Hulshoff, A., & Perrin, J. H. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Journal of Chromatography A, 129, 249-262. Link
Sources
Publish Comparison Guide: UV-Vis Absorption Spectra of Phenothiazine Sulfoxide Derivatives
Executive Summary & Strategic Importance
Phenothiazine (PTZ) derivatives are a cornerstone of medicinal chemistry (antipsychotics like chlorpromazine) and materials science (photocatalysts, organic light-emitting diodes). A critical, yet often underestimated, parameter in their development is the oxidation state of the sulfur atom.
The metabolic or synthetic oxidation of the phenothiazine sulfide bridge (-S-) to sulfoxide (-S=O) and sulfone (-SO₂) fundamentally alters the chromophore. This guide objectively compares the UV-Vis spectral signatures of these derivatives. Understanding these shifts is essential for:
-
Drug Metabolism Studies: Distinguishing active drugs from inactive sulfoxide metabolites.
-
Material Stability: Monitoring the oxidative degradation of PTZ-based organic electronics.
-
Photocatalysis: Validating the formation of active radical species.[1][2]
Comparative Spectral Analysis
The transition from phenothiazine to its sulfoxide derivative represents a shift from an electron-rich, conjugated system to one perturbed by an electron-withdrawing moiety.[3]
Spectral Fingerprints: PTZ vs. PTZ-Sulfoxide vs. PTZ-Sulfone
The following table summarizes the primary absorption maxima (
| Feature | Phenothiazine (PTZ) | Phenothiazine Sulfoxide (PTZ-SO) | Phenothiazine Sulfone (PTZ-SO₂) |
| Primary | ~252, ~316 | 229, 271, 303, 336 | ~230, ~270, ~295 |
| Electronic Character | Electron Donor (Rich) | Electron Withdrawing (Weak) | Electron Withdrawing (Strong) |
| Visible Color | Colorless / Pale Yellow | Yellow / Orange (Derivative dependent) | Colorless / Pale |
| Key Transition | |||
| Spectral Shift | Reference | Hypsochromic (Blue) Shift of long-wave band; Appearance of fine structure | Further Blue Shift / Loss of fine structure |
Key Observation:
The oxidation of the sulfur atom removes the lone pair availability for conjugation with the
-
PTZ: The band at ~316 nm is characteristic of the
transition involving the sulfur lone pair. -
PTZ-SO: The formation of the S=O bond stabilizes the non-bonding electrons, often causing the long-wavelength band to blue-shift or split into multiple structured bands (e.g., 271, 303, 336 nm).
-
Substituent Effect: Note that N-substituted derivatives (e.g., Chlorpromazine) will exhibit bathochromic (red) shifts relative to the core structure, but the relative shift upon oxidation remains consistent (blue shift relative to the parent drug).
Mechanistic Insight: The "Butterfly" Effect
Phenothiazines adopt a folded "butterfly" conformation. Oxidation changes the folding angle, affecting the degree of conjugation.
Figure 1: Oxidation pathway of Phenothiazine showing the transition from Sulfide to Sulfone and the associated electronic implications.
Validated Experimental Protocol
To ensure reproducible spectral data, the following protocol minimizes solvatochromic errors and aggregation artifacts.
Materials & Reagents[3][4][5][6][7][8][9]
-
Analyte: Phenothiazine derivative (purity >98%).
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Note: Avoid chlorinated solvents (DCM) if monitoring radical formation, as they can participate in electron transfer.
-
Oxidant (for in-situ generation): Hydrogen Peroxide (30%) or m-Chloroperbenzoic acid (m-CPBA).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10 mg of the phenothiazine derivative.
-
Dissolve in 100 mL of solvent to create a ~500 µM stock solution.
-
Critical: Protect from light immediately. Phenothiazines are photosensitive and can auto-oxidize under ambient light.
-
-
Working Solution & Dilution:
-
Dilute the stock solution to a final concentration of 10–50 µM .
-
Target Absorbance: 0.2 – 0.8 A.U. (Linear Beer-Lambert range).[4]
-
-
Baseline Correction:
-
Use a matched quartz cuvette (1 cm path length) containing pure solvent.
-
Run a baseline scan from 200 nm to 600 nm.
-
-
Measurement:
-
Scan the sample from 200 nm to 600 nm.
-
Validation Step: If characterizing the sulfoxide, add 1 equivalent of oxidant to the sulfide solution and monitor the disappearance of the 316 nm band and the emergence of the 336 nm structured band over time (10-30 mins).
-
-
Data Processing:
-
Calculate Molar Absorptivity (
) using . -
Report
and ( ).[5]
-
Solvatochromism & Environmental Sensitivity
Phenothiazine sulfoxides exhibit significant solvatochromism due to the polar nature of the S=O bond.
-
Non-Polar Solvents (e.g., Hexane): Spectra are often structured with distinct vibrational fine structure.
-
Polar Protic Solvents (e.g., Methanol): Hydrogen bonding with the sulfoxide oxygen stabilizes the ground state, often causing a hypsochromic (blue) shift relative to non-polar solvents and broadening of the bands (loss of fine structure).
Recommendation: For drug development applications, perform measurements in Phosphate Buffered Saline (PBS) with <1% DMSO to mimic physiological conditions, acknowledging that the absolute
References
-
Detailed Spectral Assignment of Phenothiazine S-Oxide
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Source: MDPI (Molecules), 2021.
- Relevance: Provides specific values (229, 271, 303, 336 nm) and DFT orbital diagrams.
-
Photocatalytic Applications & Mechanism
- Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones.
-
Source: Journal of the American Chemical Society (JACS), 2025.[2]
- Relevance: Validates the formation of sulfoxide species via time-resolved UV-Vis and compares them to sulfones.
-
Experimental Protocols for Determination
- Spectrophotometric Determination of some Phenothiazines Using N-Chlorosuccinimide.
- Source: Rafidain Journal of Science, 2009.
- Relevance: Provides standard curves and molar absorptivity calculations for phenothiazine deriv
Sources
The Impact of Sulfur Oxidation State on the Luminescent Properties of Phenothiazine Derivatives: A Comparative Guide to 2-(methanesulfinyl)-10H-phenothiazine and its Sulfone Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescent probes and optoelectronic materials, phenothiazine and its derivatives stand out for their unique electronic properties and versatile functionalization potential. The oxidation state of the sulfur atom within the phenothiazine core is a critical determinant of the molecule's photophysical behavior. This guide provides an in-depth comparison of the fluorescence properties of 2-(methanesulfinyl)-10H-phenothiazine (the sulfoxide) and its oxidized form, 2-(methylsulfonyl)-10H-phenothiazine (the sulfone). We will explore the underlying mechanisms governing their distinct luminescent characteristics and provide detailed experimental protocols for their synthesis and characterization.
Unveiling the Structural and Electronic Divergence
The key distinction between 2-(methanesulfinyl)-10H-phenothiazine and its sulfone derivative lies in the oxidation state of the sulfur atom at the 2-position. The sulfoxide contains a sulfur-oxygen double bond (S=O), while the sulfone possesses two sulfur-oxygen double bonds (O=S=O). This seemingly subtle difference profoundly impacts the electronic landscape of the phenothiazine scaffold.
The sulfoxide group is considered a moderately electron-withdrawing group, while the sulfone moiety is a much stronger electron acceptor. This increased electron-withdrawing strength in the sulfone derivative significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Caption: Oxidation of 2-(methanesulfinyl)-10H-phenothiazine to 2-(methylsulfonyl)-10H-phenothiazine.
A Tale of Two Fluorescent Profiles: A Comparative Analysis
| Photophysical Property | 2-(methanesulfinyl)-10H-phenothiazine (Sulfoxide) | 2-(methylsulfonyl)-10H-phenothiazine (Sulfone) |
| Excitation Maximum (λex) | Expected in the near-UV to visible region | Generally blue-shifted compared to the sulfoxide |
| Emission Maximum (λem) | Expected in the visible region | Generally blue-shifted compared to the sulfoxide |
| Stokes Shift | Moderate to large | Typically smaller than the sulfoxide |
| Fluorescence Quantum Yield (ΦF) | Moderate to high | Often significantly lower (fluorescence quenching may occur) |
Note: The values in this table represent expected trends based on published data for structurally similar phenothiazine derivatives and are not specific experimental values for the named compounds.
The stronger electron-withdrawing nature of the sulfone group in 2-(methylsulfonyl)-10H-phenothiazine leads to a stabilization of the HOMO level and a larger HOMO-LUMO energy gap.[1] This increased energy gap is responsible for the observed hypsochromic (blue) shift in both the absorption and emission spectra compared to the sulfoxide derivative.
A fascinating and frequently observed phenomenon is the fluorescence quenching in phenothiazine sulfones. While the sulfoxide counterparts can be highly fluorescent, with quantum yields reported as high as 52% in some derivatives, the corresponding sulfones often exhibit a dramatic decrease in fluorescence quantum yield, sometimes as low as 6%.[1] This quenching is attributed to the potent electron-withdrawing capacity of the sulfone group, which can alter the nature of the excited state and promote non-radiative decay pathways.
The "Why": Mechanistic Insights into the Fluorescence Dichotomy
The divergent fluorescent behaviors of the sulfoxide and sulfone can be explained by considering the intramolecular charge transfer (ICT) character of the excited state. In many phenothiazine derivatives, the excited state possesses significant ICT character, where electron density is transferred from the electron-rich phenothiazine core to an acceptor moiety.
In the case of 2-(methanesulfinyl)-10H-phenothiazine, the sulfoxide group acts as a moderate acceptor, facilitating an ICT state that can de-excite radiatively, leading to fluorescence. However, the much stronger electron-withdrawing sulfone group in 2-(methylsulfonyl)-10H-phenothiazine can lead to a more pronounced ICT character or alter the excited state to one that is more susceptible to non-radiative decay processes, such as intersystem crossing to the triplet state or vibrational relaxation. This ultimately results in a diminished fluorescence output.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Methanesulfinyl)-10H-phenothiazine
Executive Summary & Risk Profiling
2-(Methanesulfinyl)-10H-phenothiazine is a potent phenothiazine derivative, structurally significant as a metabolite of antipsychotics like Mesoridazine.[1] Unlike standard laboratory reagents, this compound presents a synergistic hazard profile : the phenothiazine core acts as a potent photosensitizer and neuroactive agent, while the sulfoxide (methanesulfinyl) moiety enhances polarity and potential transdermal bioavailability.[1]
Critical Hazard Mechanism:
-
Sensitization & Phototoxicity: Phenothiazines are notorious for inducing allergic contact dermatitis and photo-allergic reactions.[1] Exposure to UV light transforms the parent compound into a radical cation, which reacts with tissue proteins to form haptens, triggering an immune response.[1]
-
Redox Instability: The sulfoxide group is redox-active.[1] It can be oxidized to the sulfone (2-(methylsulfonyl)-10H-phenothiazine) or reduced to the sulfide.[1] This instability requires strict exclusion of strong oxidizers and light during storage.[1]
-
CNS Activity: As a phenothiazine metabolite, accidental ingestion or high-level inhalation can lower seizure thresholds and induce extrapyramidal symptoms.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. The following matrix is calibrated for the specific task intensity.
| Protection Zone | Standard Handling (Weighing <100 mg) | High-Risk Operations (Synthesis, Spills, Solutions >100 mg) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min.[1] thickness). Change outer glove every 30 mins.[1] | Laminate Film (Silver Shield) under Nitrile.[1] | Sulfoxides can act as penetration enhancers.[1] Standard nitrile degrades faster under "solvent + sulfoxide" load.[1] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent).[1] | Face Shield + Goggles.[1][2][3] | Powders are electrostatic; "fly-away" particles can bypass standard safety glasses.[1] |
| Respiratory | N95/P2 Particulate Respirator (if outside hood).[1] | P100/P3 Half-mask or PAPR.[1] | Phenothiazine dust is bioactive.[1] Inhalation is the fastest route to systemic CNS effects.[1] |
| Body | Lab coat (Cotton/Poly blend), buttoned to neck.[1] | Tyvek® Coveralls (Disposable) + Sleeve covers.[1] | Prevents contamination of street clothes, which can lead to secondary exposure at home.[1] |
Operational Workflow & Engineering Controls
A. Storage & Stability[1][2][4]
-
Light Exclusion: Store in amber borosilicate vials wrapped in aluminum foil. Phenothiazines turn pink/red upon photo-oxidation; discard if this color change is observed. [1]
-
Atmosphere: Store under Argon or Nitrogen.[1] The sulfoxide moiety is susceptible to further oxidation to the sulfone.[1]
-
Temperature: Refrigerate (2–8°C).
B. Weighing & Transfer (The "Static" Risk)
Phenothiazine powders are often electrostatic.[1]
-
Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.[1]
-
Containment: Perform all weighing inside a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity of 80–100 fpm.
-
Solvent Selection: If solubilizing, avoid DMSO if possible, as it drastically increases skin permeability.[1] Use Methanol or Acetonitrile if chemistry permits.[1]
C. Waste Disposal
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this can trigger violent oxidation of the sulfoxide.[1]
-
Labeling: Clearly tag waste as "Toxic: Phenothiazine Derivative – Neuroactive."
-
Deactivation: For surface decontamination, use a 10% bleach solution followed by a Thiosulfate wash to reduce any oxidized radical species, then wash with soap and water.[1]
Visualizing the Safety Hierarchy
The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Operational logic flow for handling 2-(Methanesulfinyl)-10H-phenothiazine, distinguishing between inhalation risks (powder) and absorption risks (solution).
Emergency Response Protocols
-
Skin Contact:
-
Spill Cleanup (<1g):
References
-
National Center for Biotechnology Information (NCBI). Phenothiazine - Compound Summary.[1] PubChem.[1] Accessed October 2025.[1] [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Phenothiazine: IDLH and Skin Notation.[1] CDC.[1] Accessed October 2025.[1] [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
